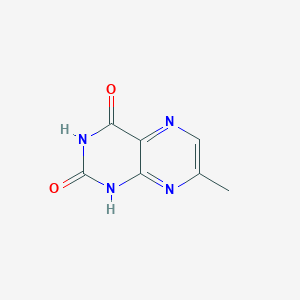

7-Methyl-Lumazin

Übersicht

Beschreibung

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-Methylpterin, is a naturally occurring compound that has been found to have important biochemical and physiological effects. It is a member of the pteridine family of compounds, which are important in a variety of biological processes. In

Wissenschaftliche Forschungsanwendungen

Synthese von Lumazin-Peptiden

Lumazin-Peptide werden mit einer vielseitigen und unkomplizierten Methode synthetisiert . Diese Peptide wurden validiert, um an Fe (III) zu binden und zeigen eine schwache bis keine Affinität zu Cu (II), Co (II) und Mn (II) . Diese Eigenschaft kann in verschiedenen Forschungsanwendungen nützlich sein, bei denen Metallbindungseigenschaften erforderlich sind.

Bakterizide Aktivität

Es wurde festgestellt, dass 7-Methyl-Lumazin eine bakterizide Aktivität gegen Methanobacterium thermoautotrophicum Stamm Marburg besitzt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika oder antimikrobieller Mittel hin.

Suppressor von Methanogenen

Diese Verbindung wirkt auch als selektiver Suppressor von Methanogenen . Diese Eigenschaft kann in mikrobiellen Elektrolysezellen verwendet werden, um die H2-Generierungseffizienz zu verbessern .

Inhibitor der Xanthinoxidase

6-Hydroxylumazin, ein Derivat von this compound, wurde als starker kompetitiver Inhibitor der Xanthinoxidase gefunden . Dies deutet auf mögliche Anwendungen bei der Behandlung von Gicht und anderen Erkrankungen hin, die mit hohen Harnsäurespiegeln zusammenhängen.

Inhibitor der Cathepsin B

Asteropterin, ein von Lumazin abgeleitetes Peptid, besitzt eine Aktivität, die Cathepsin B, eine Cysteinprotease und ein gut dokumentierter Krebsbiomarker, hemmt . Dies deutet auf mögliche Anwendungen in der Krebsforschung und -behandlung hin.

Verstärker der Insulinsensitivität

Terrelumamide A und B, zwei von Lumazin abgeleitete Peptide, wurden gefunden, um die Empfindlichkeit menschlicher Knochenmark-mesenchymaler Stammzellen (hBM-MSCs) gegenüber Insulin zu steigern . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes und anderen insulinbedingten Erkrankungen hin.

DNA-Sequenz-Erkennung

Diese Verbindungen zeigten Fluoreszenzänderungen bei Bindung an DNA, was ihre potenziellen Anwendungen zur DNA-Sequenz-Erkennung demonstriert .

Entzündungshemmende und analgetische Aktivität

Ein methylsubstituiertes Imidazo[1,2-a]pyrazin-Derivat von this compound weist entzündungshemmende, analgetische und ulzerogene Aktivitäten auf <svg class="icon" height="16" p-id="1735" t="17092

Wirkmechanismus

Target of Action

The primary target of 7-Methyl Lumazine is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It plays a significant role in the synthesis of riboflavin, which is an essential nutrient and a precursor for the enzymatic cofactor flavin adenine dinucleotide (FAD) .

Mode of Action

7-Methyl Lumazine interacts with its target, lumazine synthase, and participates in the synthesis of riboflavin . The compound serves as a bio-precursor in living cells and can be found in multiple natural products . It exhibits intriguing activities, including metal binding characteristics, particularly to Fe (III), and shows weak to no affinities to Cu (II), Co (II), and Mn (II) .

Biochemical Pathways

7-Methyl Lumazine is involved in the riboflavin biosynthesis pathway . Starting from guanosine triphosphate (GTP), a uracil derivative is produced in four steps. This derivative then undergoes condensation with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by lumazine synthase, to yield a modified lumazine. This lumazine motif then undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin . Riboflavin can then be further transformed into FAD, an enzymatic cofactor, allowing the catalysis of various metabolic redox reactions .

Result of Action

The action of 7-Methyl Lumazine results in various biochemical effects. For instance, lumazine-derived peptides have been found to boost the sensitivity of human bone marrow mesenchymal stem cells (hBM-MSCs) to insulin . Additionally, one of the lumazine-derived peptides, terrelumamide A, exhibits the ability to bind double-stranded DNA oligomers likely via the intercalation by the lumazine scaffold together with groove binding by the peptide backbone .

Biochemische Analyse

Biochemical Properties

7-Methyl Lumazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of lumazine peptides, which have been found to bind to Fe (III) and show weak to no affinities to Cu (II), Co (II), and Mn (II) .

Cellular Effects

7-Methyl Lumazine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with different cellular components. For example, lumazine-derived peptides were found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin .

Molecular Mechanism

The molecular mechanism of 7-Methyl Lumazine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and causes changes in gene expression . For instance, it is involved in the synthesis of lumazine peptides, which can bind to double-stranded DNA oligomers .

Metabolic Pathways

7-Methyl Lumazine is involved in the riboflavin metabolism pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

7-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGFZWEUAUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158458 | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13401-38-2 | |

| Record name | 7-Methyllumizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

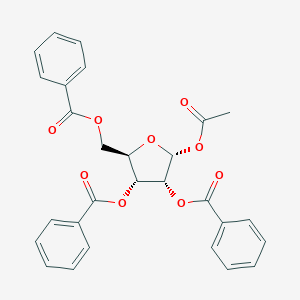

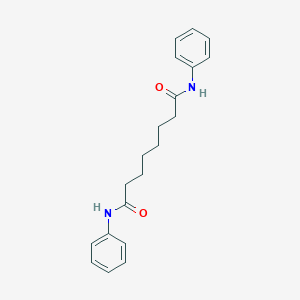

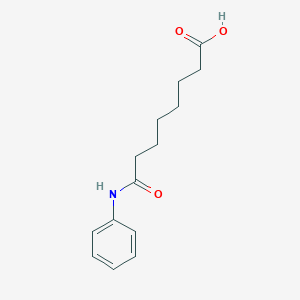

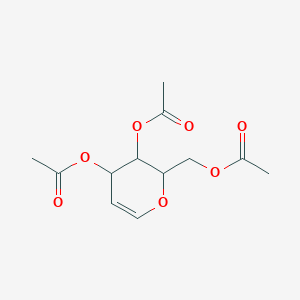

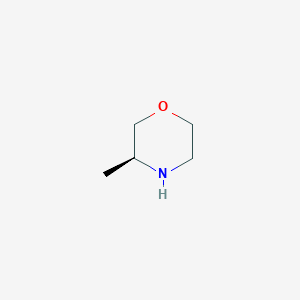

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

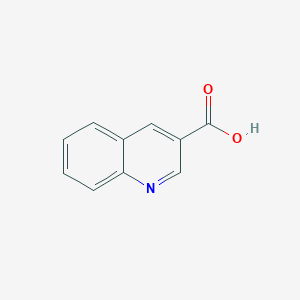

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

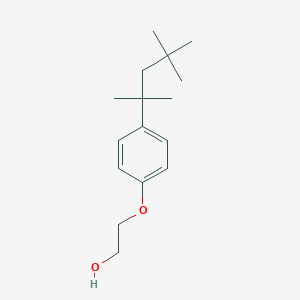

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

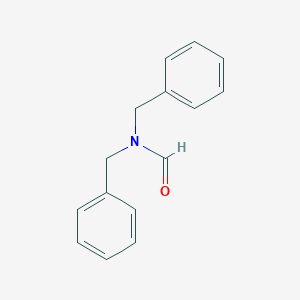

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

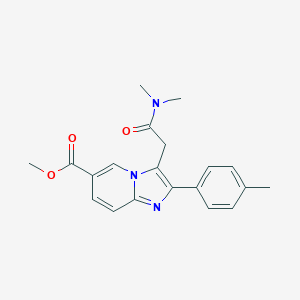

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)